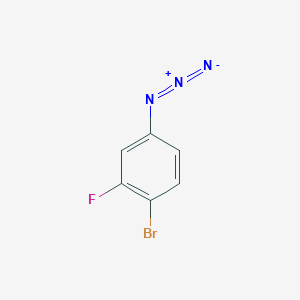
4-Azido-1-bromo-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1-bromo-2-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, featuring azido, bromo, and fluoro substituents on the aromatic ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-bromo-2-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like fluoroboric acid (HBF4) or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production requires stringent control of reaction conditions and purification processes to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-1-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) for azidation.
Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) for bromination.
Reduction: Hydrogen gas (H2) with a palladium catalyst for reducing the azido group.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Reduction Products: Amino derivatives when the azido group is reduced.
Scientific Research Applications
4-Azido-1-bromo-2-fluorobenzene is utilized in diverse scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the creation of advanced materials with specific properties.
Biological Research: The azido group allows for bioorthogonal chemistry applications, enabling the study of biological processes without interfering with native biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Azido-1-bromo-2-fluorobenzene involves its reactivity towards various chemical reagents. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Azido Group: Engages in click chemistry, forming triazoles.
Bromo and Fluoro Groups: Affect the electronic properties of the benzene ring, influencing reactivity in substitution reactions.
Comparison with Similar Compounds
4-Bromofluorobenzene: Lacks the azido group, making it less versatile in click chemistry applications.
4-Azidofluorobenzene: Lacks the bromo group, affecting its reactivity in certain substitution reactions.
4-Azidobromobenzene: Lacks the fluoro group, influencing its electronic properties and reactivity.
Uniqueness: 4-Azido-1-bromo-2-fluorobenzene is unique due to the presence of all three functional groups (azido, bromo, and fluoro) on the benzene ring. This combination provides a unique reactivity profile, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-azido-1-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFFTWQOVFGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)
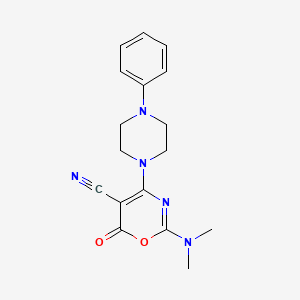
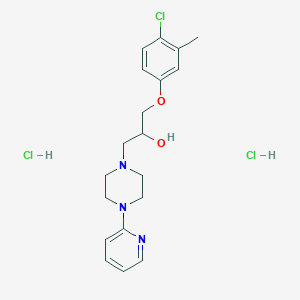


![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)
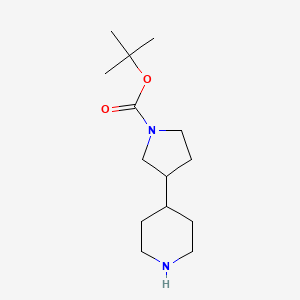
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)
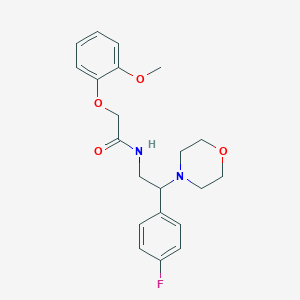

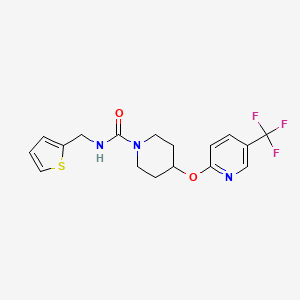
![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)
